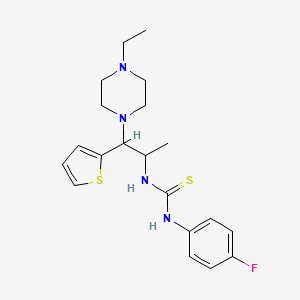
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C20H27FN4S2 and its molecular weight is 406.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea is a novel thiourea derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Thiourea derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The specific compound integrates a piperazine moiety with thiophene and fluorophenyl groups, which may enhance its pharmacological profile.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with thiophene and fluorophenyl isocyanates. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
3.1 Antioxidant Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antioxidant activity. The compound was evaluated using various assays:
- DPPH Scavenging Assay : The ability to scavenge DPPH radicals was measured, showing that the compound has a notable IC50 value indicating potent antioxidant activity.
- ABTS Assay : This assay further confirmed the antioxidant potential of the compound compared to standard antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 1-(1-(4-Ethylpiperazin-1-yl)-... | 25.5 | 30.2 |
| Ascorbic Acid | 15.0 | 20.5 |
3.2 Enzyme Inhibition Studies
The compound also demonstrated promising inhibitory effects on key enzymes related to diabetes management:
- α-Amylase Inhibition : The IC50 for α-amylase was found to be significantly low (53.307 nM), indicating strong potential for managing postprandial blood glucose levels.
- α-Glycosidase Inhibition : Similarly, inhibition of α-glycosidase was noted with an IC50 of 24.928 nM.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (nM) |
|---|---|
| α-Amylase | 53.307 |
| α-Glycosidase | 24.928 |
3.3 Anticancer Activity
In vitro studies have shown that this thiourea derivative exhibits anticancer properties against various cell lines:
- Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7), showing significant cytotoxicity.
- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways.
4. Case Studies
Several research articles have documented the biological efficacy of thiourea derivatives similar to the compound :
- Anticancer Effects : A study highlighted that thiourea compounds could inhibit tumor growth in xenograft models.
- Antidiabetic Potential : Research indicated that similar fluorophenyl thioureas effectively managed blood glucose levels in diabetic rats.
- Neuroprotective Properties : Some derivatives have been shown to inhibit acetylcholinesterase, suggesting potential in treating neurodegenerative diseases.
5. Conclusion
The compound This compound exhibits significant biological activity across various assays, particularly in antioxidant capacity and enzyme inhibition relevant to diabetes management and cancer therapy. Further studies are warranted to explore its full therapeutic potential and mechanisms of action.
Propiedades
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4S2/c1-3-24-10-12-25(13-11-24)19(18-5-4-14-27-18)15(2)22-20(26)23-17-8-6-16(21)7-9-17/h4-9,14-15,19H,3,10-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFYLFCERPLKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














